molecular formula C11H24ClN B1266432 N-(3-Chloropropyl)dibutylamine CAS No. 36421-15-5

N-(3-Chloropropyl)dibutylamine

Cat. No.: B1266432
CAS No.: 36421-15-5
M. Wt: 205.77 g/mol
InChI Key: ANLMKUQEPXRMGV-UHFFFAOYSA-N
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Description

N-(3-Chloropropyl)dibutylamine: is an organic compound with the molecular formula C11H24ClN . It is a clear, colorless to yellowish liquid with a pungent odor. This compound is soluble in organic solvents such as ethanol, ether, and benzene . It is used in various chemical reactions and has applications in multiple fields, including pharmaceuticals and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-(3-Chloropropyl)dibutylamine typically involves the reaction of 3-chloropropanol with dibutylamine . The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general steps are as follows:

    Preparation of 3-chloropropanol: This involves the chlorination of propanol.

    Reaction with dibutylamine: The 3-chloropropanol is then reacted with dibutylamine to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves precise control of temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-(3-Chloropropyl)dibutylamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.

Major Products Formed:

Scientific Research Applications

N-(3-Chloropropyl)dibutylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Chloropropyl)dibutylamine involves its interaction with specific molecular targets. In the context of its use as an antiarrhythmic drug intermediate, it affects ion channels in cardiac cells, thereby modulating heart rhythm. The compound forms a protective film on metal surfaces, preventing corrosion and extending the lifespan of equipment .

Comparison with Similar Compounds

  • N-Butyl-N-(3-chloropropyl)butan-1-amine
  • N-Butyl-N-(3-chloropropyl)-1-butanamine

Comparison: N-(3-Chloropropyl)dibutylamine is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique advantages in terms of stability and reactivity, making it suitable for specialized applications in pharmaceuticals and industrial chemistry .

Properties

IUPAC Name

N-butyl-N-(3-chloropropyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H24ClN/c1-3-5-9-13(10-6-4-2)11-7-8-12/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLMKUQEPXRMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189949
Record name N-(3-Chloropropyl)dibutylamine
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Molecular Weight

205.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

36421-15-5
Record name N-Butyl-N-(3-chloropropyl)-1-butanamine
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Record name (3-Chloropropyl)dibutylamine
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Record name N-(3-Chloropropyl)dibutylamine
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Record name N-(3-chloropropyl)dibutylamine
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Synthesis routes and methods I

Procedure details

18.6 g of 68.4% 1-chloro-3-(di-n-butylamino)-propane hydrochloride (52.6 mmol) are placed in an equipped reactor and then 9.97 g of a 20% aqueous ammonia solution (56.9 mmol) are added at 20° C. The mixture is stirred for 15 minutes, and then the phases are decanted off and separated: the bottom phase consists of 1-chloro-3-(di-n-butylamino)-propane in the form of a free base. This phase is washed with 10 ml of water and 9.99 g of 1-chloro-3-(di-n-butylamino)-propane are thus isolated.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
56.9 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 9.5 g of 3-chloropropanol, 37 ml of dibutylamine and 50 ml of dimethylsulfoxide was stirred at 70°-80° C. for 8 hours. After cooling, water was added to the mixture and the mixture was extracted with ethyl acetate. The extract was washed and dried, and the solvent was removed from the mixture under reduced pressure. The residue was dissolved in 50 ml of chloroform, and under ice-cooling, 8 ml of thionyl chloride was added dropwise to the solution. After stirring at 50° C. for 3 hours, the solvent was removed from the reaction mixture under reduced pressure. Water was added to the residue and the mixture was washed with diethyl ether. The mixture was made alkaline with potassium carbonate and extracted with ethyl acetate. The extract was washed and dried, and the solvent was removed from the extract under reduced pressure. The residue was purified by silica gel column chromatography (solvent; chloroform:ethanol=20:1) to give 12 g of N,N-dibutyl-3-chloropropylamine (yield: 58%, oily product).
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

288.4 g (3.392 mol) of 20% aqueous ammonia are introduced into a 1 l reactor and then 618 g (1.696 mol) of 1-dibutylamino-3-chloropropane hydrochloride (assay 66.5%) are added over 10 minutes and at ambient temperature (22±2° C.). The mixture is stirred for 45 minutes at ambient temperature and is left to separate by settling for 30 minutes. The lower aqueous phase (pH=11) is removed and the organic phase is washed with 300 ml of deionized water at ambient temperature. Stirring is carried out for 30 minutes, separation by settling is carried out for 30 minutes and the lower aqueous phase (pH=9) is removed.
Quantity
288.4 g
Type
reactant
Reaction Step One
Quantity
618 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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